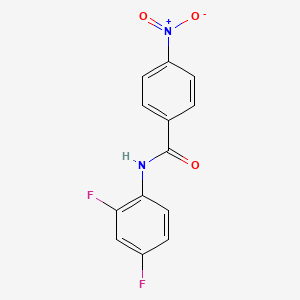

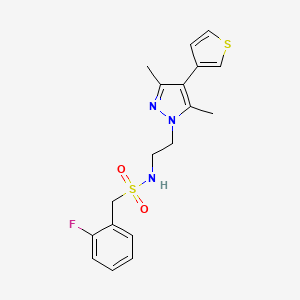

N-(2,4-difluorophenyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “N-(2,4-difluorophenyl)-2-fluorobenzamide” was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the structure of “N-(2,4-difluorophenyl)-2-fluorobenzamide” was determined using single-crystal X-ray diffraction methods .Scientific Research Applications

Antibacterial Activity

N-(2,4-difluorophenyl)-4-nitrobenzamide and its derivatives have been explored for their antibacterial properties. Research conducted by Saeed et al. (2010) on the synthesis and characterization of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide revealed greater antibacterial efficacy of the complexes compared to their ligands (Saeed, Rashid, Ali, & Hussain, 2010).

Chemical Vapor Deposition and Nanotechnology

The compound has applications in nanotechnology, specifically in the deposition of nanostructured thin films. Saeed et al. (2013) demonstrated the use of nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide as precursors for the deposition of nickel sulfide nanostructured thin films through chemical vapor deposition (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).

Structural, Thermal, and Mechanical Properties Analysis

The study of polymorphs of related fluorinated amides, as researched by Mondal et al. (2017), revealed insights into the structural, thermal, and mechanical properties of these compounds. They found variations in stiffness and hardness between different forms, highlighting the importance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state (Mondal, Kiran, Ramamurty, & Chopra, 2017).

Synthesis of Nanoparticles

Nanoparticles and nanocrystals of bidentate nickel(II) complexes of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide were synthesized and characterized, as reported by Saeed et al. (2013). This research contributes to the understanding of metal complexes and their potential applications in nanotechnology (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Comparative Vibrational Spectroscopic Analysis

A comparative study on different method combinations for the vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide was conducted by Dwivedi and Kumar (2019). Their research provides insights into the reactive nature of such compounds, which can be useful in various scientific applications, including in electro-optical fields (Dwivedi & Kumar, 2019).

Crystal Engineering and Molecular Design

Research into the crystal engineering and design of complexes involving 4-nitrobenzamide has been explored, contributing to the field of materials science. For instance, Saha et al. (2005) investigated the molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes, which could be useful for designing new crystalline materials (Saha, Nangia, & Jaskólski, 2005).

Future Directions

The future directions for the study of “N-(2,4-difluorophenyl)-4-nitrobenzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .

Mechanism of Action

Target of Action

The primary targets of N-(2,4-difluorophenyl)-4-nitrobenzamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Biochemical Pathways

The affected pathways include those associated with cell growth and proliferation, such as the mTOR and EGFR pathways, and those involved in inflammation and immune responses, such as the iNOS pathway . Downstream effects may include reduced cell growth and proliferation, altered inflammatory responses, and potential anticancer effects.

Pharmacokinetics

Similar compounds are typically absorbed, distributed, metabolized, and excreted by the body in various ways . The compound’s ADME properties can impact its bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in cellular processes. Potential effects include altered cell growth and proliferation, changes in inflammatory and immune responses, and potential anticancer effects .

properties

IUPAC Name |

N-(2,4-difluorophenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3/c14-9-3-6-12(11(15)7-9)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIZWOZTAJSRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2904438.png)

![1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2904439.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2904440.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2904446.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2904448.png)

![2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2904454.png)

![2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol](/img/structure/B2904455.png)